Lithium dimethylamide Lithium dimethylamide
Brand Name: Vulcanchem
CAS No.: 3585-33-9
VCID: VC3727272
InChI: InChI=1S/C2H6N.Li/c1-3-2;/h1-2H3;/q-1;+1
SMILES: [Li+].C[N-]C
Molecular Formula: C2H8LiN
Molecular Weight: 53.1 g/mol

Lithium dimethylamide

CAS No.: 3585-33-9

Cat. No.: VC3727272

Molecular Formula: C2H8LiN

Molecular Weight: 53.1 g/mol

* For research use only. Not for human or veterinary use.

Lithium dimethylamide - 3585-33-9

Specification

CAS No. 3585-33-9
Molecular Formula C2H8LiN
Molecular Weight 53.1 g/mol
IUPAC Name lithium;dimethylazanide
Standard InChI InChI=1S/C2H6N.Li/c1-3-2;/h1-2H3;/q-1;+1
Standard InChI Key QHXBFEDDNKOZHB-UHFFFAOYSA-N
SMILES [Li+].C[N-]C
Canonical SMILES [H-].[Li+].CNC

Introduction

Chemical Identity and Basic Properties

Lithium dimethylamide is an organolithium compound with the chemical formula C₂H₆LiN. It consists of a lithium cation and a dimethylamide anion, characterized by its high reactivity as both a strong base and nucleophile . The compound features a nitrogen atom bonded to two methyl groups along with a lithium atom, which contributes to its characteristic reactivity profile.

The physical and chemical properties of lithium dimethylamide are summarized in the following table:

PropertyValue
Molecular FormulaC₂H₆LiN
Molar Mass51.02 g/mol
Density0.68 g/mL at 25°C
Boiling Point68-70°C
Flash Point-23°C
Water SolubilityReacts violently with water
AppearanceSlurry
ColorWhite
SensitivityAir & Moisture Sensitive

The compound typically appears as a white slurry and demonstrates extreme sensitivity to both air and moisture, necessitating specialized handling techniques under inert atmosphere conditions .

Synthesis and Preparation Methods

Multiple synthetic routes exist for the preparation of lithium dimethylamide, with the most common approaches involving direct or indirect lithiation of dimethylamine.

In Situ Preparation

One of the most frequently employed methods involves preparing lithium dimethylamide in situ from dimethylamine and butyl lithium. This approach is particularly advantageous for the preparation of various phosphorus and silicon derivatives, as it minimizes handling of the sensitive organolithium compound . The reaction proceeds through straightforward deprotonation of dimethylamine by butyl lithium, generating the desired lithium dimethylamide.

Direct Synthesis

The direct synthesis typically involves the reaction of lithium metal with dimethylamine under controlled conditions:

2Li + 2(CH₃)₂NH → 2(CH₃)₂NLi + H₂

This reaction requires an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen in the air . The resulting lithium dimethylamide can then be used directly or purified for subsequent reactions.

Reactivity and Chemical Behavior

Lithium dimethylamide exhibits a diverse reactivity profile that makes it valuable in numerous synthetic applications.

Base Properties

Aggregate Formation and Structural Characteristics

Lithium dimethylamide demonstrates complex structural behavior in solution, particularly regarding aggregate formation, which significantly impacts its reactivity.

Solvent Effects on Aggregation

The solvation environment profoundly influences the structural characteristics and reactivity of lithium dimethylamide. Research indicates that steric demands of solvation represent a critical determinant of aggregate structure and chemical behavior. In THF, for instance, specific solvation patterns emerge that modify the compound's reactivity profile .

Applications in Organic Synthesis

Lithium dimethylamide serves as a versatile reagent in numerous organic transformations, contributing to the synthesis of complex molecules.

Deprotonation Reactions

The compound's strong basic character makes it an excellent reagent for deprotonation reactions. It effectively removes protons from weakly acidic compounds, generating reactive intermediates that can participate in subsequent transformations such as alkylation and acylation .

Preparation of Phosphorus and Silicon Derivatives

Lithium dimethylamide prepared in situ has proven particularly valuable in synthesizing various phosphorus and silicon derivatives. This application highlights its utility in creating organometallic compounds bearing diverse functional groups .

Nucleophilic Substitution Reactions

Studies involving lithium diethylamide (a closely related compound) suggest that lithium dimethylamide can participate in nucleophilic substitution reactions with alkyl halides and sulfonates. These reactions typically proceed through transition states that preserve the aggregate structure of the organolithium compound while allowing for nucleophilic attack on the substrate .

Computational Studies and Reaction Mechanisms

Modern computational methods have provided valuable insights into the behavior of lithium dimethylamide in various chemical environments.

DFT Calculations

Density Functional Theory (DFT) calculations have been employed to investigate the formation of mixed aggregates between lithium dimethylamide and other organolithium compounds. These studies have revealed important structural features and energetic properties that influence reactivity patterns .

Mechanistic Investigations

Detailed mechanistic investigations, including IRC (Intrinsic Reaction Coordinate) calculations, have elucidated the pathways through which lithium dimethylamide participates in various transformations. For certain reactions, these studies have revealed stepwise mechanisms involving addition-elimination sequences .

The transition structures for reactions involving organolithium compounds like lithium dimethylamide often display complex geometries that reflect the multidentate coordination of substrates to lithium centers. These structural features play crucial roles in determining reaction outcomes and selectivities .

Comparative Analysis with Related Compounds

Lithium dimethylamide shares similarities with other organolithium amides but possesses distinct reactivity patterns that make it uniquely useful for specific applications.

Comparison with Lithium Diethylamide

While structurally similar to lithium dimethylamide, lithium diethylamide contains ethyl groups rather than methyl groups. This structural difference leads to altered reactivity profiles, particularly regarding steric considerations in nucleophilic substitution reactions. Studies on lithium diethylamide have provided insights into the mechanistic aspects of reactions that likely apply to lithium dimethylamide as well .

Solvation Effects and Aggregate Structures

Research indicates that the solvation of organolithium compounds, including lithium dimethylamide, significantly influences their aggregate structures and reactivity. For instance, THF solvation can modify the energetics of aggregate formation and affect the kinetics of subsequent reactions. These solvation effects represent important considerations when designing synthetic applications involving lithium dimethylamide .

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